molecular formula C8H12O2 B8539885 1-Ethylcyclopent-3-enecarboxylic acid

1-Ethylcyclopent-3-enecarboxylic acid

Cat. No. B8539885
M. Wt: 140.18 g/mol
InChI Key: IPPXPVLRIJFEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylcyclopent-3-enecarboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethylcyclopent-3-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopent-3-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Ethylcyclopent-3-enecarboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-ethylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-2-8(7(9)10)5-3-4-6-8/h3-4H,2,5-6H2,1H3,(H,9,10)

InChI Key

IPPXPVLRIJFEHM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC=CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 1-ethylcyclopent-3-enecarboxylate (3.5 g, 20.8 mmol) and aqueous sodium hydroxide solution (20.8 mL, 2 mol/L) in methanol (30 mL) was stirred at 80° C. for 2 h and then concentrated. The residue was poured into water, and extracted with ether (3×100 mL). The water layer was acidified with 4 mol/L aqueous hydrochloric acid solution to pH<3, and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration under reduced pressure gave the crude product, which was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether) to afford the title compound (1.9 g, 13.6 mmol, 65.5% yield). 1H NMR (400 MHz, CDCl3) δ ppm 5.61 (s, 2.91 (d, J=14.8, 2H), 2.32 (d, J=14.4, 2H), 1.78-1.72 (m, 2H), 0.92-0.88 (t, J=7.4, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65.5%

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